2-(Bromomethyl)butanenitrile
Overview
Description
“2-(Bromomethyl)butanenitrile” is a chemical compound with the CAS Number: 1275469-70-9 . It has a molecular weight of 162.03 and its IUPAC name is this compound .
Synthesis Analysis
The synthesis of this compound can be achieved through various methods. One such method involves the reaction of halogenoalkanes with cyanide ions . This reaction is a type of nucleophilic substitution known as an SN2 reaction . Another synthetic method involves the dehydration of amides .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H8BrN/c1-2-5(3-6)4-7/h5H,2-3H2,1H3 . This indicates that the molecule consists of 5 carbon atoms, 8 hydrogen atoms, 1 bromine atom, and 1 nitrogen atom .
Chemical Reactions Analysis
Chemical reactions involving this compound can include substitution reactions with cyanide ions . In these reactions, the bromine atom in the halogenoalkane is replaced by a -CN group, producing a nitrile .
Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . The storage temperature for this compound is 4 degrees Celsius .
Scientific Research Applications
Synthesis of Amino Sugars and Related Compounds : 2-(Bromomethyl)butanenitrile has been utilized in the synthesis of amino sugars such as N-benzoyl-L-daunosamine and -L-acosamine. This involves a series of reactions including coupling with nitriles, acetylation, hydrogenation, hydrolysis, and benzoylation (Hiyama, Kobayashi, & Nishide, 1987).
Production of Aziridine Derivatives : Research has shown that this compound can be used to create aziridine derivatives, which are important in organic chemistry for their reactivity and potential in synthesizing various compounds (D’hooghe, Mangelinckx, Persyn, Van Brabandt, & de Kimpe, 2006).
Creation of Butanetriol : This compound has been used in the design and construction of a non-natural malate to 1,2,4-butanetriol pathway, demonstrating its role in innovative biosynthetic approaches (Li, Cai, Li, & Zhang, 2014).
Development of Electrochemical Processes : this compound has been used in the electrochemical carboxylation of certain compounds, showcasing its utility in electrochemical synthesis methods (Senboku, Fujimura, Yoshikawa, Suginome, & Tokuda, 1998).
Study of Molecular Conformations : The molecule has been studied to understand its conformation in different states (gas, liquid, glass, and crystalline) and its relation to the stability of glass states (Ishii, Nakayama, Koyama, Yokoyama, & Ohashi, 1997).
Mechanism of Action
Safety and Hazards
The safety information for 2-(Bromomethyl)butanenitrile indicates that it is associated with several hazard statements including H227, H302, H312, H315, H319, H332, and H335 . These statements suggest that the compound is flammable and may cause harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding release to the environment and using personal protective equipment .
Properties
IUPAC Name |
2-(bromomethyl)butanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrN/c1-2-5(3-6)4-7/h5H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYGHSIUWISNFEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CBr)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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